Triptorelin pamoate

Catalog No.
S545947
CAS No.
124508-66-3
M.F
C87H98N18O19
M. Wt
1699.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptorelin pamoate

CAS Number

124508-66-3

Product Name

Triptorelin pamoate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C87H98N18O19

Molecular Weight

1699.8 g/mol

InChI

InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

ZBVJFYPGLGEMIN-OYLNGHKZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig), AY 25650, AY-25650, AY25650, CL 118532, CL-118532, CL118532, D-Trp-6-LH-RH, Decapeptyl, Decapeptyl Depot, Decapeptyl LP, Decapeptyl Trimestral, Embonate, Triptorelin, GnRH, Trp(6)-, LHRH, Trp(6)-, LHRH, Tryptophyl(6)-, Pamoate, Triptorelin, Trelstar, Trimestral, Decapeptyl, Triptorelin, Triptorelin Embonate, triptorelin pamoate, Wy 42462, Wy-42462, Wy42462

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Description

The exact mass of the compound Triptorelin pamoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Triptorelin pamoate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), designed to exert a more potent effect than the natural hormone. The compound functions primarily as an agonist at the GnRH receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. Triptorelin pamoate is utilized in various therapeutic contexts, particularly in the treatment of hormone-sensitive cancers such as advanced prostate cancer and certain gynecological disorders. The chemical name for triptorelin pamoate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolylglycine amide (pamoate salt), with an empirical formula of C64H82N18O13 · C23H16O6 and a molecular weight of approximately 1699.9 .

Primarily related to its interactions with the GnRH receptor. Initially, upon administration, it induces a surge in serum levels of luteinizing hormone and follicle-stimulating hormone. This is followed by a downregulation of these hormones due to prolonged exposure, leading to decreased testosterone and estrogen synthesis in the gonads. The compound is not active when administered orally, necessitating intramuscular injection for effective delivery .

Triptorelin pamoate exhibits significant biological activity as a GnRH agonist. Following administration, it causes an initial spike in luteinizing hormone and follicle-stimulating hormone levels, which subsequently decline due to receptor downregulation. This leads to a marked reduction in serum testosterone levels, often reaching those typical of surgical castration in men. The pharmacodynamics indicate that triptorelin has 13-fold higher activity for luteinizing hormone release and 21-fold higher for follicle-stimulating hormone compared to native GnRH .

The synthesis of triptorelin pamoate involves multiple steps typical of peptide synthesis. It begins with the assembly of the decapeptide chain through solid-phase peptide synthesis techniques, followed by coupling reactions that form the desired peptide bond structures. The pamoate salt form is achieved by neutralizing the peptide with pamoic acid, enhancing its solubility and stability for intramuscular injection. The final product is lyophilized to produce a sterile microgranule formulation suitable for clinical use .

Triptorelin pamoate has several clinical applications:

  • Prostate Cancer Treatment: It is primarily used for managing advanced prostate cancer by reducing testosterone levels.
  • Endometriosis: It is also indicated for treating endometriosis due to its ability to suppress estrogen production.
  • Precocious Puberty: Triptorelin can be used to treat precocious puberty in children by inhibiting premature gonadal activation .

The interaction studies on triptorelin pamoate reveal limited data on its effects on other drug-metabolizing enzymes. Current knowledge suggests that triptorelin does not significantly influence hepatic enzymes such as cytochrome P450. Additionally, there are no identified metabolites of triptorelin, indicating that its metabolic pathway remains largely unexplored .

Triptorelin pamoate shares similarities with several other GnRH analogs but possesses unique characteristics that enhance its efficacy:

Compound NameTypePotency Compared to GnRHClinical Use
Leuprolide acetateGnRH agonist10-foldProstate cancer, endometriosis
Goserelin acetateGnRH agonistSimilarProstate cancer, breast cancer
Buserelin acetateGnRH agonist4-foldProstate cancer
Nafarelin acetateGnRH agonistLowerEndometriosis

Uniqueness of Triptorelin Pamoate:

  • Higher Potency: Triptorelin exhibits significantly greater potency in stimulating gonadotropin release compared to many other analogs.
  • Longer Duration of Action: Its formulation allows for sustained release over a month following intramuscular injection, making it advantageous for chronic therapies.

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

21

Exact Mass

1698.72556297 g/mol

Monoisotopic Mass

1698.72556297 g/mol

Heavy Atom Count

124

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Triptorelin Pamoate is the pamoate salt of triptorelin, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

FDA Medication Guides

Triptodur Kit
Triptorelin Pamoate
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ARBOR PHARMS LLC
04/22/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18

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